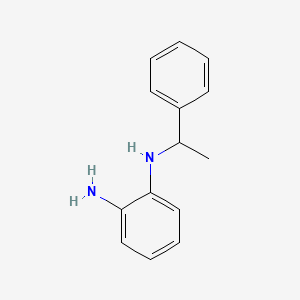

N1-(1-Phenylethyl)benzene-1,2-diamine

Description

Properties

IUPAC Name |

2-N-(1-phenylethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-11(12-7-3-2-4-8-12)16-14-10-6-5-9-13(14)15/h2-11,16H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWPQVBEANBHRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

The most common preparation method involves:

Reactants : Benzene-1,2-diamine and 1-phenylethyl halides (e.g., bromides or iodides).

Conditions : The reaction typically occurs in a solvent such as ethanol or methanol. A base like sodium hydroxide or potassium carbonate is employed to facilitate the nucleophilic substitution reaction.

Mechanism : The amine group of benzene-1,2-diamine acts as a nucleophile, attacking the electrophilic carbon of the 1-phenylethyl halide, leading to the formation of this compound.

Microwave-Assisted Synthesis

Recent advancements have introduced microwave-assisted synthesis as an efficient method for preparing this compound. This method enhances reaction rates and yields significantly.

Procedure : The reactants are subjected to microwave irradiation in a suitable solvent at controlled temperatures.

Advantages : This method reduces reaction times and improves yields compared to traditional heating methods.

Reaction Conditions and Yields

The following table summarizes various preparation methods along with their respective conditions and yields:

| Method | Solvent | Base | Yield (%) | Notes |

|---|---|---|---|---|

| Conventional Synthesis | Ethanol | Sodium Hydroxide | 70-85 | Standard method; requires longer time |

| Microwave-Assisted Synthesis | Ethanol/Methanol | Potassium Carbonate | 85-95 | Faster reaction time; higher yield |

| Acid-Catalyzed Condensation | Toluene | Acid Catalyst | 90+ | Involves condensation followed by hydrogenation |

Industrial Production Techniques

In an industrial context, the production of this compound may involve continuous flow processes to ensure high yield and purity. Key aspects include:

Automated Reactors : Use of automated systems for precise control over reaction parameters such as temperature and pressure.

Continuous Flow Chemistry : This technique allows for constant mixing and reaction of reactants, leading to improved efficiency and reduced by-products.

Chemical Reactions Analysis

Types of Reactions

N1-(1-Phenylethyl)benzene-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to more saturated amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated amines .

Scientific Research Applications

N1-(1-Phenylethyl)benzene-1,2-diamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

Mechanism of Action

The mechanism of action of N1-(1-Phenylethyl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The 1-phenylethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids .

Comparison with Similar Compounds

Similar Compounds

N1-Phenylbenzene-1,2-diamine: Similar structure but lacks the 1-phenylethyl group.

N1,N1-Dimethylbenzene-1,2-diamine: Contains two methyl groups instead of the 1-phenylethyl group.

Benzene-1,2-diamine: The parent compound without any substituents on the nitrogen atoms.

Uniqueness

N1-(1-Phenylethyl)benzene-1,2-diamine is unique due to the presence of the 1-phenylethyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound in various research and industrial applications .

Biological Activity

N1-(1-Phenylethyl)benzene-1,2-diamine is a compound of increasing interest in biological research due to its structural characteristics and potential applications. This article explores its biological activity, focusing on its mechanisms of action, antioxidant properties, interactions with biological targets, and related case studies.

Chemical Structure and Properties

This compound, with the molecular formula C14H16N2, features a benzene ring substituted with two amine groups and a phenylethyl group. This unique configuration allows it to act as a bidentate ligand in metal complex formation and influences its chemical reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes through binding to their active sites. This interaction can modulate metabolic pathways crucial for cellular functions.

- Receptor Modulation : The phenylethyl substituent enhances binding affinity to certain receptors, potentially influencing signaling pathways involved in cell growth and differentiation.

- Metal Complexation : this compound can form stable complexes with transition metals, which may enhance its biological efficacy by facilitating electron transfer processes essential for various biochemical reactions.

Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of benzene-1,2-diamine derivatives, suggesting that this compound may also possess similar capabilities. These compounds can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative stress .

Table 1: Antioxidant Activities of Related Compounds

| Compound Name | Antioxidant Activity | Mechanism of Action |

|---|---|---|

| This compound | Moderate | Scavenges free radicals |

| 6PPD (N-(1,3-dimethylbutyl)-N'phenyl-p-phenylenediamine) | High | Inhibits lipid peroxidation |

| Benzene-1,2-diamine | Moderate | Reduces oxidative stress |

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to this compound:

- Antioxidant Properties : Research indicates that derivatives of benzene-1,2-diamine exhibit significant antioxidant activity. A study demonstrated that these compounds effectively reduced oxidative stress markers in cellular models .

- Antimicrobial Activity : Some related compounds have shown promising results against various bacterial strains. For instance, derivatives were tested for their ability to inhibit the growth of pathogens like E. coli and Staphylococcus aureus.

- Enzyme Inhibition : A study focusing on enzyme inhibition revealed that certain benzene-1,2-diamine derivatives could effectively inhibit key metabolic enzymes involved in cancer progression .

Q & A

Q. What are the standard synthetic routes for N1-(1-Phenylethyl)benzene-1,2-diamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via reductive amination or coupling reactions. For example, diaryl-nitrobenzene derivatives are reduced using FeCl₃·6H₂O and hydrazine hydrate in isopropanol under reflux, followed by purification via silica gel chromatography (eluent: CHCl₃/MeOH) . Alternatively, Sonogashira coupling of propargyl aniline derivatives with aryl halides, using Pd catalysts and CuI co-catalysts, provides intermediates that are subsequently functionalized . Key factors include stoichiometric ratios of reactants, inert atmosphere (N₂) to prevent oxidation, and temperature control (e.g., reflux at 80–100°C) to optimize regioselectivity and minimize side products.

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and amine proton environments. For example, NH and aromatic protons in diaryl derivatives show distinct splitting patterns (e.g., δ 5.85–7.85 ppm in HIV-1 inhibitor analogs) .

- X-ray Crystallography : SHELXL is widely used for refining crystal structures, particularly for resolving torsional angles and hydrogen-bonding networks. Mercury software aids in visualizing packing motifs and comparing structural overlays .

- Chromatography : HPLC (≥95.0% purity) and TLC (CHCl₃/MeOH systems) monitor reaction progress and purity .

Q. What are the key physicochemical properties and safety considerations for handling this compound?

- Methodological Answer :

- Stability : The compound is air-sensitive due to its aromatic amine groups; store under inert gas (e.g., N₂ or Ar) at ≤15°C to prevent oxidation .

- Solubility : Typically soluble in polar aprotic solvents (e.g., DMF, acetonitrile) but poorly in water. Adjust solvent choice for reactions (e.g., isopropanol for reductions) .

- Safety : Use PPE (gloves, goggles) to avoid skin/eye contact. Secondary amines may form nitroso derivatives under acidic conditions, necessitating pH-controlled environments .

Advanced Research Questions

Q. How can this compound derivatives be optimized for catalytic or medicinal applications?

- Methodological Answer :

- Medicinal Chemistry : Derivatives like 5-(4″-bromo-2″,6″-dimethylphenoxy)-N1-(4′-cyanophenyl)benzene-1,2-diamine show promise as HIV-1 non-nucleoside reverse transcriptase inhibitors. Structure-activity relationship (SAR) studies involve introducing electron-withdrawing groups (e.g., –CN, –CF₃) to enhance binding affinity .

- Catalysis : Nickel(II) complexes with redox-active ligands (e.g., N1-(2-aminophenyl)benzene-1,2-diamine) facilitate alcohol oxidation. Tuning ligand electronics (e.g., –OCH₃ vs. –Br substituents) modulates catalytic efficiency .

Q. What computational tools are suitable for predicting the reactivity or binding modes of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., HIV-1 reverse transcriptase). Parameterize ligand charges using DFT (B3LYP/6-31G*) .

- DFT Calculations : Gaussian 09 assesses frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in phosphorylation or coupling reactions .

Q. How can regioselectivity challenges in functionalizing the benzene-1,2-diamine core be addressed?

- Methodological Answer :

- Directing Groups : Install temporary protecting groups (e.g., acetyl) on one amine to guide substitutions. For phosphorylation, O–P coupling dominates in halogenated analogs, while N–P is favored in hydroxylated derivatives .

- Metal-Mediated Coupling : Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) selectively modify aryl halide substituents without disturbing the diamine backbone .

Q. What strategies mitigate structural instability during crystallographic studies of derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.